molecular formula C15H14BrNO B1348877 2-bromo-N-(3,4-dimethylphenyl)benzamide CAS No. 303991-53-9

2-bromo-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B1348877
CAS No.: 303991-53-9
M. Wt: 304.18 g/mol
InChI Key: IDLSRDSIECGYON-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a brominated benzamide derivative, characterized by the presence of a bromine atom attached to the benzene ring and a dimethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.

    Amidation Reaction: The 2-bromobenzamide is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones if sulfur-containing groups are introduced.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Major Products

    Substitution: Formation of N-(3,4-dimethylphenyl)benzamide derivatives with various substituents replacing the bromine atom.

    Reduction: Formation of N-(3,4-dimethylphenyl)benzylamine or other reduced derivatives.

    Oxidation: Formation of sulfoxides or sulfones if sulfur-containing groups are present.

Scientific Research Applications

2-Bromo-N-(3,4-dimethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the dimethylphenyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylbenzamide: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological activity.

    N-(3,4-Dimethylphenyl)benzamide:

    2-Chloro-N-(3,4-dimethylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

Uniqueness

2-Bromo-N-(3,4-dimethylphenyl)benzamide is unique due to the presence of both the bromine atom and the dimethylphenyl group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the dimethylphenyl group can enhance the compound’s lipophilicity and binding interactions with biological targets.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSRDSIECGYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351813
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303991-53-9
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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